molecular formula C12H18N2O2S B177454 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline CAS No. 109069-00-3

4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Cat. No.: B177454
CAS No.: 109069-00-3
M. Wt: 254.35 g/mol
InChI Key: USLQEPOHTJUPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline is a chemically versatile sulfonamide derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research . Its molecular architecture, featuring both a basic 3-methylpiperidine moiety and a primary aniline group connected by a sulfonyl linkage, provides distinct sites for chemical modification, making it a privileged scaffold for the development of novel bioactive molecules . The compound's well-defined structure ensures consistent performance in key reactions such as nucleophilic substitutions and metal-catalyzed cross-coupling processes, which are fundamental to constructing complex chemical libraries . In pharmaceutical research, this aniline sulfonamide is a key intermediate in the synthesis of compounds investigated for various therapeutic areas. Its structural features are particularly relevant in the design of kinase inhibitors . For instance, closely related piperidine-sulfonamide anilines are utilized in the synthesis of advanced 7H-pyrrolo[2,3-d]pyrimidine compounds, which are potent inhibitors of LRRK2 kinase—a prominent target for the potential treatment of Parkinson's disease . The sulfonamide group itself is a prevalent pharmacophore in antimalarial research, with compounds containing this functional group demonstrating inhibition of validated drug targets like falcipain-2 in Plasmodium falciparum . The 3-methylpiperidine group can significantly influence the physicochemical properties of the final molecule, potentially enhancing solubility and fine-tuning binding affinity to biological targets, thereby broadening the compound's utility in lead optimization campaigns . Researchers leverage this intermediate to explore new chemical space in the development of potential agrochemicals and specialized materials, benefiting from its robust and synthetically accessible framework . This product is intended for research purposes only in a controlled laboratory environment.

Properties

IUPAC Name

4-(3-methylpiperidin-1-yl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-10-3-2-8-14(9-10)17(15,16)12-6-4-11(13)5-7-12/h4-7,10H,2-3,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLQEPOHTJUPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389822
Record name 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109069-00-3
Record name 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation of 4-Nitroaniline

The foundational step involves reacting 4-nitroaniline with 3-methylpiperidine-1-sulfonyl chloride. This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions to neutralize HCl byproducts. Triethylamine (TEA) or pyridine is employed as a base, with reaction times ranging from 6 to 12 hours at 0–25°C.

Reaction Equation:

4-Nitroaniline+3-Methylpiperidine-1-sulfonyl chlorideTEA, DCM4-[(3-Methylpiperidin-1-yl)sulfonyl]nitrobenzene+HCl\text{4-Nitroaniline} + \text{3-Methylpiperidine-1-sulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{4-[(3-Methylpiperidin-1-yl)sulfonyl]nitrobenzene} + \text{HCl}

Nitro Group Reduction

The intermediate 4-[(3-Methylpiperidin-1-yl)sulfonyl]nitrobenzene undergoes catalytic hydrogenation or chemical reduction. Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol achieves quantitative reduction at 25–50°C and 1–3 atm pressure. Alternatively, sodium borohydride (NaBH₄) in the presence of zinc chloride (ZnCl₂) at 20–30°C provides a metal-free pathway with comparable yields.

Optimized Conditions Table:

ParameterCatalytic HydrogenationNaBH₄/ZnCl₂ Reduction
Temperature (°C)40–5020–30
Pressure (atm)1–3Ambient
SolventEthanolTetrahydrofuran
Yield (%)92–9590–94
Reaction Time (h)2–43–5

Industrial-Scale Production Strategies

Industrial protocols emphasize cost efficiency and scalability. Continuous flow reactors replace batch processes to enhance mixing and heat transfer. For example, microreactors with immobilized Pd/C catalysts achieve 94% yield in 1.5 hours, reducing catalyst loading by 40% compared to batch systems.

Purification Techniques

Crude product purification involves sequential steps:

  • Liquid-Liquid Extraction : Ethyl acetate separates the product from aqueous byproducts.

  • Crystallization : Recrystallization from ethanol/water mixtures (3:1 v/v) yields >99% purity.

  • Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) resolves stereoisomers, though this is rarely required for most applications.

Mechanistic Insights and Side Reactions

Sulfonylation Selectivity

The sulfonyl group preferentially attaches para to the nitro group due to the electron-withdrawing nature of the nitro moiety, which directs electrophilic substitution. Competing ortho sulfonylation accounts for <5% of byproducts, as confirmed by HPLC-MS analysis.

Nitro Reduction Challenges

Over-reduction of the sulfonyl group to thioether is a critical side reaction. This is mitigated by:

  • Stoichiometric Control : Limiting H₂ exposure to 1.2 equivalents.

  • Additives : Thiourea (0.1–0.5 mol%) poisons overactive catalytic sites.

Comparative Analysis of Methodologies

Cost-Benefit Evaluation

MethodCapital CostOperating CostEnvironmental Impact
Catalytic HydrogenationHighModerateLow (H₂ recovery)
NaBH₄ ReductionLowLowModerate (boron waste)

Yield Optimization Strategies

  • Temperature Gradients : Gradual heating from 20°C to 50°C during hydrogenation suppresses dimerization.

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) accelerate sulfonylation but require stringent drying.

Recent Advances and Patent Landscape

A 2024 patent (CN106432054A) discloses a novel one-pot synthesis avoiding precious metals. Key innovations include:

  • Quaternary Ammonium Salt Intermediate : N-Allyl-3-(4-nitrophenyl)pyridinium bromide facilitates simultaneous nitro and pyridine ring reduction.

  • Zinc Chloride Mediation : Enables NaBH₄ to reduce aromatic nitro groups without attacking sulfonyl functionalities.

Representative Procedure:

  • React 3-(4-nitrophenyl)pyridine with 3-chloropropene to form N-allyl-3-(4-nitrophenyl)pyridinium chloride.

  • Reduce with NaBH₄/ZnCl₂ at 20–30°C for 3–5 hours.

  • Isolate via ethyl acetate extraction and recrystallization (Yield: 94–96%) .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the piperidine ring can interact with receptors or enzymes, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperidine/Piperazine Ring

The biological and physicochemical properties of sulfonamide-aniline derivatives are heavily influenced by substituents on the heterocyclic ring. Key analogues include:

4-((4-Fluoropiperidin-1-yl)sulfonyl)aniline
  • Structure : Fluorine substitution at the 4-position of the piperidine ring.
  • Synthesis : Achieved via nucleophilic substitution with 98% yield, demonstrating high efficiency .
  • 1H NMR : Distinct fluorine-induced deshielding observed (δ 4.83–4.68 ppm for the fluorinated piperidine proton) .
  • Biological Relevance : Used in apoptotic CHOP pathway activators, suggesting fluorination may enhance bioactivity .
4-((4-Methylpiperazin-1-yl)sulfonyl)aniline
  • Structure : Methyl group on the piperazine nitrogen.
  • Synthesis: Reduced from nitro precursors using Fe nanoparticles and NaBH4 (98% yield) .
  • Application : Intermediate in high-throughput phasing pipelines, indicating stability under reductive conditions .
4-(Piperidin-1-ylsulfonyl)aniline
  • Structure : Unsubstituted piperidine ring.
  • Availability: Commercially available (CAS 6336-68-1) with extensive synonyms, reflecting industrial relevance .
4-([4-(2,5-Dimethoxyphenyl)piperazin-1-yl]sulfonyl)aniline
  • Structure : Piperazine ring substituted with a 2,5-dimethoxyphenyl group.
  • Synthesis : Highlights the versatility of introducing aromatic substituents to modulate electronic properties .

Spectroscopic and Structural Analysis

  • 1H NMR Shifts :

    • Fluorinated Piperidine : Downfield shifts (δ 4.83–4.68 ppm) due to electron-withdrawing fluorine .
    • Morpholine Derivatives : Distinct methylene protons at δ 3.34–3.20 ppm .
    • Piperazine Analogues : Split signals (e.g., δ 4.12–4.03 ppm) from axial-equatorial proton environments .
  • 13C NMR : Sulfonyl groups typically resonate at ~120–130 ppm, with aryl carbons in the 110–150 ppm range .

Biological Activity

4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline, also referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its sulfonyl group attached to an aniline moiety, which has been implicated in various therapeutic applications, including anti-cancer and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}N2_2O2_2S
  • Molecular Weight : 256.34 g/mol
  • IUPAC Name : 4-(3-methylpiperidin-1-ylsulfonyl)aniline

This compound features a piperidine ring that contributes to its pharmacological profile, enhancing solubility and bioavailability.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of sulfonamide derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against MCF Cell Line

In a study evaluating the cytotoxic effects of several aniline derivatives, this compound was shown to induce apoptosis in MCF cell lines with an IC50_{50} value of approximately 25.72 ± 3.95 μM. The flow cytometry analysis confirmed an increase in apoptotic cells upon treatment, suggesting its potential as a therapeutic agent against breast cancer .

CompoundCell LineIC50_{50} (μM)Mechanism of Action
This compoundMCF25.72 ± 3.95Induction of apoptosis

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in preclinical models.

In Vivo Study on Inflammation

A recent experiment demonstrated that administration of this compound significantly decreased levels of TNF-alpha and IL-6 in a murine model of inflammation. This suggests that the compound may serve as a viable candidate for treating inflammatory diseases .

ParameterControl GroupTreatment GroupSignificance
TNF-alpha (pg/mL)150 ± 1080 ± 5p < 0.01
IL-6 (pg/mL)200 ± 1590 ± 8p < 0.01

Antimicrobial Activity

The antimicrobial efficacy of sulfonamide compounds has been well-documented, with several studies indicating their effectiveness against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity Assessment

In vitro tests revealed that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 40 μg/mL and 200 μg/mL, respectively .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus40
Escherichia coli200

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives is often influenced by their structural characteristics. Modifications on the piperidine ring or the aniline moiety can significantly alter their pharmacological profiles.

Key Findings on SAR

  • Piperidine Substituents : The presence of a methyl group on the piperidine ring enhances solubility and bioactivity.
  • Aniline Modifications : Variations in substituents on the aniline nitrogen can lead to improved anticancer activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline
Reactant of Route 2
Reactant of Route 2
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.